3-methyl-1-(1-piperidinyl)-3H-naphtho[1,2,3-de]quinoline-2,7-dione
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Overview
Description
3-methyl-1-(1-piperidinyl)-3H-naphtho[1,2,3-de]quinoline-2,7-dione is a complex organic compound that belongs to the class of naphthoquinoline derivatives. This compound is characterized by the presence of a piperidine ring attached to a naphthoquinoline core, which imparts unique chemical and biological properties. Naphthoquinoline derivatives are known for their diverse biological activities, making them of significant interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-(1-piperidinyl)-3H-naphtho[1,2,3-de]quinoline-2,7-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthoquinoline Core: The naphthoquinoline core can be synthesized through a cyclization reaction involving an appropriate naphthalene derivative and a quinoline precursor.
Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the naphthoquinoline core under basic conditions.
Methylation: The final step involves the methylation of the compound to introduce the 3-methyl group. This can be achieved using methylating agents such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-(1-piperidinyl)-3H-naphtho[1,2,3-de]quinoline-2,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the naphthoquinoline core and the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions include various substituted naphthoquinoline derivatives, hydroquinone derivatives, and other functionalized compounds with potential biological activities.
Scientific Research Applications
3-methyl-1-(1-piperidinyl)-3H-naphtho[1,2,3-de]quinoline-2,7-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties, making it a valuable tool in biological research.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-methyl-1-(1-piperidinyl)-3H-naphtho[1,2,3-de]quinoline-2,7-dione involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. It may also inhibit key enzymes involved in cellular metabolism, leading to cytotoxic effects. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms being studied.
Comparison with Similar Compounds
Similar Compounds
1-(1-piperidinyl)-3H-naphtho[1,2,3-de]quinoline-2,7-dione: Lacks the 3-methyl group, which may affect its biological activity and chemical reactivity.
3-methyl-1-(1-pyrrolidinyl)-3H-naphtho[1,2,3-de]quinoline-2,7-dione: Contains a pyrrolidine ring instead of a piperidine ring, leading to differences in steric and electronic properties.
3-methyl-1-(1-morpholinyl)-3H-naphtho[1,2,3-de]quinoline-2,7-dione: Features a morpholine ring, which can influence its solubility and interaction with biological targets.
Uniqueness
3-methyl-1-(1-piperidinyl)-3H-naphtho[1,2,3-de]quinoline-2,7-dione is unique due to the presence of both the piperidine ring and the 3-methyl group, which together contribute to its distinct chemical and biological properties. These structural features can enhance its ability to interact with specific molecular targets, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
14-methyl-16-piperidin-1-yl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-23-17-11-7-10-16-18(17)19(14-8-3-4-9-15(14)21(16)25)20(22(23)26)24-12-5-2-6-13-24/h3-4,7-11H,2,5-6,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZASTPJEXBCPOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC3=C2C(=C(C1=O)N4CCCCC4)C5=CC=CC=C5C3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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